Trofinetide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Reducing Inflammation

Scientific Field: Immunology

Summary of Application: Trofinetide has been shown to inhibit the production of inflammatory cytokines.

Excitotoxicity-Induced Tissue Damage

Scientific Field: Neurology

Summary of Application: Trofinetide has been found to reduce excitotoxicity-induced tissue damage, thereby protecting neurons

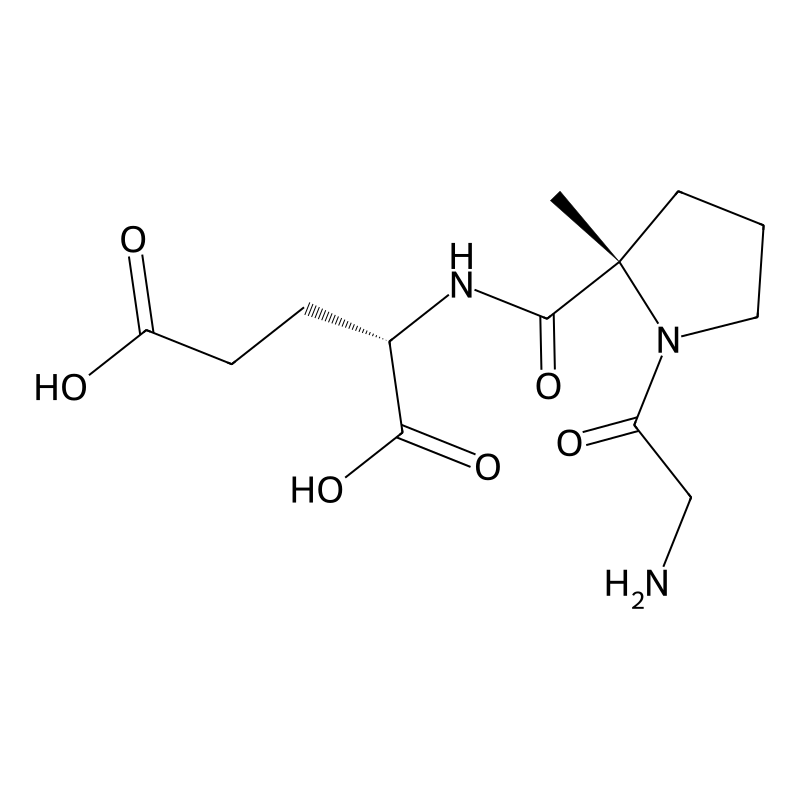

Trofinetide, chemically known as (2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid, is a synthetic analog of the natural neuroprotective peptide glycine-proline-glutamate. It has been developed primarily as a treatment for Rett syndrome, a rare genetic disorder that affects brain development and leads to severe cognitive and physical impairments. Trofinetide is marketed under the brand name Daybue and was approved by the United States Food and Drug Administration in March 2023. The compound is characterized by its empirical formula C₁₃H₂₁N₃O₆ and a molecular weight of approximately 315.33 g/mol .

- Trofinetide is a relatively new medication, and long-term safety data is still being collected [].

- Clinical trials have reported common side effects like diarrhea and vomiting [].

- As with any medication, it's crucial to consult with a healthcare professional for comprehensive safety information regarding Trofinetide.

Trofinetide exhibits minimal metabolic transformation in the body, primarily being excreted unchanged through the urine. Studies indicate that it undergoes negligible hepatic or intestinal metabolism, with renal excretion accounting for about 83.8% of the administered dose. The compound does not significantly interact with cytochrome P450 enzymes or major drug transporters, which suggests a low potential for drug-drug interactions .

The synthesis of Trofinetide involves several steps that include the assembly of its amino acid components through peptide coupling techniques. The compound is designed to be resistant to enzymatic degradation, which enhances its bioavailability and therapeutic efficacy. The specific synthetic pathways are proprietary to Neuren Pharmaceuticals and Acadia Pharmaceuticals but generally utilize standard peptide synthesis methodologies, including solid-phase synthesis techniques .

Trofinetide is primarily indicated for the treatment of Rett syndrome in patients aged two years and older. Its therapeutic applications extend beyond this condition; it has also shown potential in clinical trials for Fragile X syndrome. The drug's ability to cross the blood-brain barrier makes it a candidate for various neurodevelopmental disorders where neuroprotection is desired .

Trofinetide has been studied for its interactions with other drugs, particularly those metabolized by cytochrome P450 enzymes. While it is a weak inhibitor of CYP3A4, it does not significantly affect the metabolism of most drugs processed by this pathway at therapeutic concentrations. Additionally, Trofinetide has been shown to inhibit certain uridine diphosphate glucuronosyltransferase enzymes in vitro, although clinical significance remains to be established .

Several compounds share structural or functional similarities with Trofinetide, particularly within the realm of neuroprotective agents:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycine-Proline-Glutamate | Natural tripeptide | Precursor to Trofinetide; naturally occurring |

| Insulin-like Growth Factor 1 | Growth factor | Precursor from which Trofinetide's structure is derived |

| NNZ-2566 | Synthetic analog | Another name for Trofinetide; similar therapeutic applications |

| N-Acetylcysteine | Antioxidant | Used for neuroprotection but different mechanism |

| Riluzole | Glutamate antagonist | Used in neurodegenerative diseases; different target |

Trofinetide stands out due to its specific application in Rett syndrome and its unique structural modifications that enhance stability and bioavailability compared to its natural counterparts.

Trofinetide demonstrates significant neuroprotective properties through dual mechanisms targeting both inflammatory responses and apoptotic cell death pathways. The compound exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory cytokine production, particularly tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 [1] [2]. These cytokines are critical mediators of neuroinflammation in neurodevelopmental disorders and contribute to the pathological cascade observed in Rett syndrome [1] [2].

The anti-inflammatory mechanism of trofinetide involves the upregulation of activating transcription factor 3, which subsequently attenuates the expression of inflammatory cytokine genes [3]. This transcriptional modulation results in decreased production of interferon gamma, tumor necrosis factor alpha, and interleukin-1 beta, cytokines that are characteristically elevated in Rett syndrome and contribute to aberrant systemic inflammatory responses [3]. The compound also demonstrates protective effects against oxidative stress-induced damage by enhancing antioxidant responses, thereby protecting neurons from oxidative stress-related injury commonly observed in neurodegenerative conditions [2] [4].

Regarding anti-apoptotic pathways, trofinetide significantly attenuates apoptosis in primary striatal cultures and reduces the expression levels of genes associated with inflammation, necrosis, and apoptosis [5] [6]. The compound operates through inhibition of apoptotic and non-apoptotic death pathways, providing comprehensive neuroprotection against ischemia-reperfusion neuronal injury [7]. These anti-apoptotic effects are mediated through modulation of caspase-dependent pathways, where trofinetide prevents the activation of pro-death signaling cascades that would otherwise lead to neuronal loss [5] [4].

Research demonstrates that trofinetide reduces apoptosis, infarct size, inflammation, and excitotoxicity-induced tissue damage, thereby protecting neurons through multiple converging mechanisms [4]. The compound's neuroprotective characteristics are similar to those of glycine-proline-glutamate but with enhanced stability and longer half-life, making it more suitable for therapeutic applications [4] [8].

Modulation of Insulin-like Growth Factor 1 Signaling

Trofinetide functions as a synthetic analog of glycine-proline-glutamate, the amino-terminal tripeptide derived from insulin-like growth factor 1 upon enzymatic cleavage [9] [10] [3]. Due to its structural homology with the amino-terminal domain of insulin-like growth factor 1, trofinetide is hypothesized to act through insulin-like growth factor 1 receptor activation on both neurons and glia [3].

The insulin-like growth factor 1 signaling pathway activated by trofinetide encompasses multiple downstream cascades, including mitogen-associated protein kinase, phosphoinositide-3-kinase, and mammalian target of rapamycin pathways [3]. These signaling networks are fundamental to neuronal development, synaptic function, and cellular survival mechanisms. Insulin-like growth factor 1 receptor activation stimulates these downstream pathways to induce transcriptional changes that promote neuronal health and function [3].

The phosphoinositide-3-kinase/protein kinase B/mammalian target of rapamycin pathway, in particular, plays crucial roles in protein synthesis regulation, cellular growth, and survival signaling [11]. Through this pathway, trofinetide enhances synaptic protein synthesis and supports neuronal maturation processes [4] [3]. The mitogen-associated protein kinase pathway contributes to cellular proliferation, differentiation, and synaptic plasticity enhancement [11] [3].

Insulin-like growth factor 1 signaling is essential for synaptic formation, maturation, and neuroplasticity during central nervous system development [3]. The pathway modulates alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and n-methyl-d-aspartate receptor subunit composition and downregulates myocyte enhancer factor-2 transcriptional repressor activity [3]. Reduced myocyte enhancer factor-2 activity increases expression of genes involved in synaptic formation and plasticity, such as synapsin 1 and postsynaptic density protein 95, suggesting that trofinetide may enhance synaptic formation and plasticity through this pathway [3].

Glutamate Receptor Interactions and Excitotoxicity Mitigation

Trofinetide contains both glutamate and glycine in its molecular structure, positioning it to interact with n-methyl-d-aspartate receptors and provide modulation of neuronal activity and survival [7] [12]. The compound is thought to act through n-methyl-d-aspartate receptor modulation, thus providing normalization of neuronal activity and enhanced neuronal survival mechanisms [12] [13].

Excitotoxicity, resulting from excessive glutamate receptor activation, represents a major pathological mechanism in neurological disorders [14]. Trofinetide provides protection against n-methyl-d-aspartate-induced excitotoxicity at nanomolar concentrations, demonstrating its potent neuroprotective capabilities [8]. The compound prevents neuronal death caused by n-methyl-d-aspartate-induced excitotoxicity through mechanisms that involve modulation of glutamate receptor function rather than simple receptor blockade [8].

The neuroprotective effects of trofinetide against glutamate-mediated excitotoxicity involve improved tolerance to glutamate toxicity and increased glutamate clearance through glutamic acid decarboxylase activity [7]. These mechanisms ensure that excessive glutamate accumulation does not lead to neuronal damage while maintaining normal synaptic transmission capabilities [7].

Research indicates that trofinetide can moderately attenuate neuronal injury and cause changes in inflammatory markers while promoting neuroprotection in models of excitotoxic damage [8]. The compound demonstrates binding affinity for glutamate receptors, although this binding affinity does not directly correlate with conformational states, suggesting complex receptor interaction mechanisms [8].

Impact on Synaptic Plasticity and Neuronal Maturation

Trofinetide significantly enhances synaptic plasticity through multiple convergent mechanisms that promote dendritic branching, synaptic protein synthesis, and neuronal maturation [1] [15] [16]. Animal studies demonstrate that trofinetide increases dendritic branching complexity and enhances synaptic plasticity signaling, leading to improved neuronal connectivity and function [15] [16] [17].

The compound promotes synaptic maturation by normalizing synaptic protein synthesis, dendritic morphology, and neuronal signaling pathways [2] [4]. Trofinetide treatment results in increased expression of genes that contribute to synaptic function and enhanced synaptic plasticity in animal models of Rett syndrome [2]. These effects include normalization of abnormal neuronal and glial function through anti-inflammatory and trophic mechanisms [2] [18].

Dendritic branching enhancement represents a fundamental mechanism through which trofinetide promotes neuronal maturation [19] [17]. The compound stimulates dendritic outgrowth and maturation processes, leading to increased neuronal complexity and improved synaptic connectivity [19]. This dendritic enhancement is particularly significant in Rett syndrome, where reduced dendritic branching and synaptic density contribute to the characteristic neurological deficits [19].

Trofinetide enhances synaptic plasticity signals and promotes formation of mature excitatory synapses [11] [3]. The compound increases the number of synaptic n-methyl-d-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, promoting formation of mature excitatory synapses and restoring excitatory synaptic transmission [11]. These effects directly address the synaptic deficits characteristic of Rett syndrome and other neurodevelopmental disorders [11].

In Vitro Models: Astrocyte and Microglial Response Modulation

Trofinetide demonstrates significant modulatory effects on both astrocytic and microglial responses in various in vitro experimental systems [6] [18] [20]. The compound inhibits astrogliosis and pathologic microglial activation, which are primary contributors to brain inflammation and neuronal damage in neurodevelopmental disorders [2] [18].

In astrocyte culture systems, trofinetide normalizes aberrant astrocytic function through anti-inflammatory and trophic effects [18]. The compound addresses the insufficient support that astrocytes provide to neurons in Rett syndrome by modulating astrocytic secretory functions and reducing pro-inflammatory responses [20]. Research demonstrates that methyl-cytosine-phosphate-guanine-binding protein 2 knockout astrocytes severely compromise synaptogenesis and synaptic maintenance, suggesting they either release synaptotoxic molecules or fail to secrete necessary synaptogenic factors [20].

Trofinetide treatment in astrocyte models leads to decreased astrogliosis and normalized glial function [18]. The compound reduces the production of inflammatory substances and normalizes astrocytic responses that support neuronal health and synaptic function [18]. Astrocytes play crucial roles in maintaining synaptic homeostasis, and trofinetide enhancement of astrocytic function contributes significantly to its overall neuroprotective profile [20].

Microglial modulation represents another critical aspect of trofinetide's anti-inflammatory mechanisms [2] [6]. The compound reduces microglial overactivation and promotes anti-inflammatory microglial responses rather than pro-inflammatory activation states [6] [21]. Trofinetide inhibits the production of inflammatory cytokines and reduces overactivation of microglia and astrocytes, both of which contribute to neuroinflammation in neurodevelopmental disorders [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Trofinetide is primarily excreted in urine, with minor excretion in feces. Approximately 80% of the dose recovered in urine was in the unchanged parent drug form.

Following oral administration, the apparent volume of distribution of trofinetide in healthy adult subjects was approximately 80 L. Minimal to no accumulation was observed following multiple-dose administration.

No information is available.

Metabolism Metabolites

Wikipedia

�-Decalactone

Biological Half Life

Use Classification

Dates

2: Cartagena CM, Phillips KL, Williams GL, Konopko M, Tortella FC, Dave JR, Schmid KE. Mechanism of action for NNZ-2566 anti-inflammatory effects following PBBI involves upregulation of immunomodulator ATF3. Neuromolecular Med. 2013 Sep;15(3):504-14. doi: 10.1007/s12017-013-8236-z. Epub 2013 Jun 14. PubMed PMID: 23765588.

3: Wei HH, Lu XC, Shear DA, Waghray A, Yao C, Tortella FC, Dave JR. NNZ-2566 treatment inhibits neuroinflammation and pro-inflammatory cytokine expression induced by experimental penetrating ballistic-like brain injury in rats. J Neuroinflammation. 2009 Aug 5;6:19. doi: 10.1186/1742-2094-6-19. PubMed PMID: 19656406; PubMed Central PMCID: PMC2731085.

4: Lu XC, Si Y, Williams AJ, Hartings JA, Gryder D, Tortella FC. NNZ-2566, a glypromate analog, attenuates brain ischemia-induced non-convulsive seizures in rats. J Cereb Blood Flow Metab. 2009 Dec;29(12):1924-32. doi: 10.1038/jcbfm.2009.109. Epub 2009 Jul 29. PubMed PMID: 19638995.

5: Bickerdike MJ, Thomas GB, Batchelor DC, Sirimanne ES, Leong W, Lin H, Sieg F, Wen J, Brimble MA, Harris PW, Gluckman PD. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke. J Neurol Sci. 2009 Mar 15;278(1-2):85-90. doi: 10.1016/j.jns.2008.12.003. Epub 2009 Jan 20. PubMed PMID: 19157421.

6: Lu XC, Chen RW, Yao C, Wei H, Yang X, Liao Z, Dave JR, Tortella FC. NNZ-2566, a glypromate analog, improves functional recovery and attenuates apoptosis and inflammation in a rat model of penetrating ballistic-type brain injury. J Neurotrauma. 2009 Jan;26(1):141-54. doi: 10.1089/neu.2008.0629. PubMed PMID: 19119917.